N-(3-methylisoxazol-5-yl)benzamide
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Overview
Description
N-(3-methylisoxazol-5-yl)benzamide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Mechanism of Action
Target of Action
It is known that isoxazole derivatives can have a wide range of biological effects . For instance, some isoxazole compounds have been reported to act as strong and selective agonists of cloned human D4 dopamine receptors and selective antagonists of γ-aminobutyric acid receptors .
Mode of Action
The supramolecular architectures of amide-containing compounds like n-(3-methylisoxazol-5-yl)benzamide are highly dependent on the side-chain substituents . The energy similarities between the interaction of the first sites NH amide ⋯O C amide and the symmetric sites NH amide ⋯N isox were found to contribute to their formation .
Biochemical Pathways
It is known that isoxazole compounds can have a significant impact on various biochemical pathways .
Result of Action
It is known that isoxazole compounds can have a wide range of biological effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of DMSO resulted in the formation of a distinct form of a similar compound, where the solvent molecule disrupted amide-amide interactions . These findings suggest that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylisoxazol-5-yl)benzamide typically involves the reaction of 3-methylisoxazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free reactions and the use of eco-friendly reagents, is also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylisoxazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoxazole derivatives depending on the reagents used.
Scientific Research Applications
N-(3-methylisoxazol-5-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methylisoxazol-3-yl)malonamide
- N-(5-methylisoxazol-3-yl)oxalamide
- 3,5-disubstituted isoxazoles
Uniqueness
N-(3-methylisoxazol-5-yl)benzamide is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-7-10(15-13-8)12-11(14)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CADOEQYBQMUJRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90496615 |
Source
|
Record name | N-(3-Methyl-1,2-oxazol-5-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90496615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66301-99-3 |
Source
|
Record name | N-(3-Methyl-1,2-oxazol-5-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90496615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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